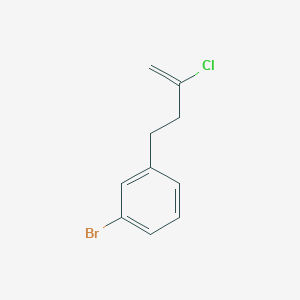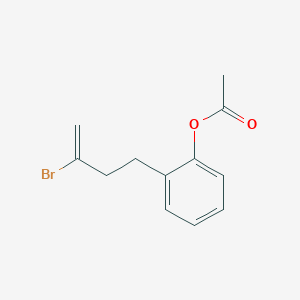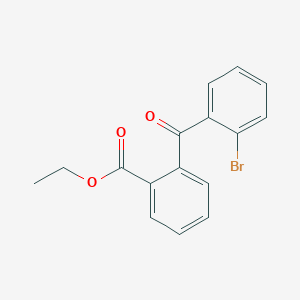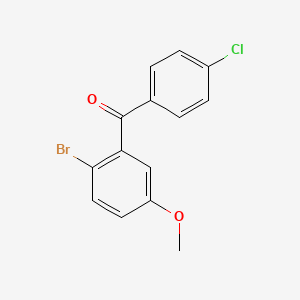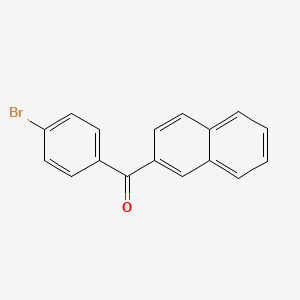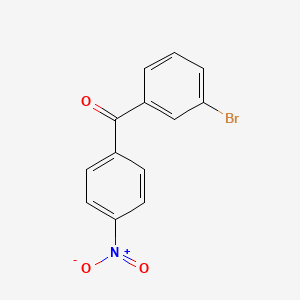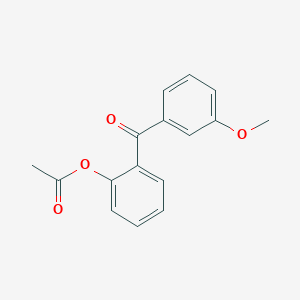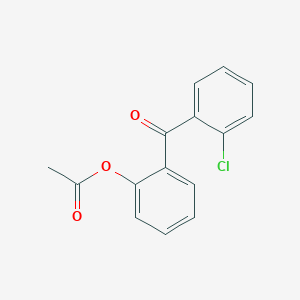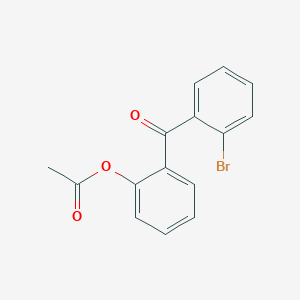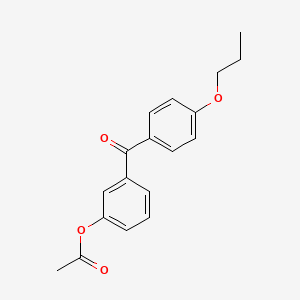
3-Acetoxy-4'-propoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-4’-propoxybenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and a propoxy group at the 4’-position on the benzophenone core. This compound is widely used in various industries, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-propoxybenzophenone typically involves the esterification of 3-hydroxy-4’-propoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetoxy group. The reaction can be summarized as follows:
3-Hydroxy-4’-propoxybenzophenone+Acetic Anhydride→3-Acetoxy-4’-propoxybenzophenone+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-4’-propoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-4’-propoxybenzophenone.
Oxidation: The propoxy group can be oxidized to form the corresponding carboxylic acid derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-Hydroxy-4’-propoxybenzophenone
Oxidation: 4’-Carboxybenzophenone derivative
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-4’-propoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a UV filter in sunscreen formulations.
Industry: Utilized in the production of polymers, coatings, and other materials requiring UV stability.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-propoxybenzophenone involves its ability to absorb ultraviolet (UV) light, thereby preventing UV-induced damage. The compound’s molecular structure allows it to absorb UV radiation and dissipate the energy as heat, protecting the underlying materials or skin from harmful effects. The molecular targets include UV-sensitive chromophores in biological systems and polymer matrices.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the acetoxy and propoxy groups.
4-Hydroxybenzophenone: Lacks the propoxy group but has a hydroxy group at the 4-position.
4-Methoxybenzophenone: Contains a methoxy group instead of a propoxy group.
Uniqueness
3-Acetoxy-4’-propoxybenzophenone is unique due to the presence of both acetoxy and propoxy groups, which confer specific chemical and physical properties. These functional groups enhance its solubility, reactivity, and UV-absorbing capabilities compared to its analogs.
Properties
IUPAC Name |
[3-(4-propoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-11-21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(12-15)22-13(2)19/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLOIJIZXANBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641654 |
Source


|
| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-02-4 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](4-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
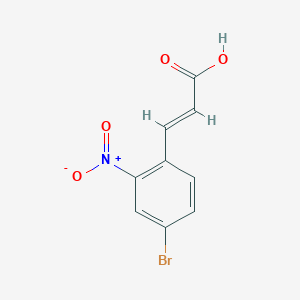
![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)
